Product packaging for 1-Thia-4,8-diazaspiro[4.5]decan-3-one(Cat. No.:)

1-Thia-4,8-diazaspiro[4.5]decan-3-one

Cat. No.: B13078695
M. Wt: 172.25 g/mol
InChI Key: ZRYXFTYZSNHVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Thia-4,8-diazaspiro[4.5]decan-3-one (CAS 29177-26-2) is a synthetic spirocyclic compound that serves as a key structural scaffold in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C7H12N2OS and a molecular weight of 172.25 g/mol , is characterized by its unique spirocyclic framework, which combines thiazole and diazaspiro ring systems. Its primary research value lies in its role as a precursor for the synthesis of novel bioactive molecules. Scientific studies have demonstrated that derivatives of this core structure exhibit significant pharmacological activities. Notably, a series of this compound derivatives have been designed, synthesized, and investigated as new anti-ulcer agents . In vivo studies have shown that certain derivatives, such as those with specific benzyl and dialkylaminoalkyl substitutions, possess anti-ulcer activity comparable to that of the widely used drug omeprazole . The mechanism of action for these active derivatives is attributed to their ability to inhibit gastric acid secretion, interacting with molecular targets in the stomach lining to reduce acid production and promote the healing of ulcers . As a building block, this compound enables researchers to explore structure-activity relationships and develop new therapeutic candidates. It is supplied exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2OS B13078695 1-Thia-4,8-diazaspiro[4.5]decan-3-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-thia-4,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c10-6-5-11-7(9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYXFTYZSNHVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Utility of the 1 Thia 4,8 Diazaspiro 4.5 Decan 3 One Scaffold in Organic Chemistry

As Key Synthetic Intermediates for Architecturally Complex Molecules

The 1-thia-4,8-diazaspiro[4.5]decan-3-one scaffold serves as a crucial starting material or intermediate in the multi-step synthesis of architecturally complex molecules, particularly those with potential biological activity. Its inherent functionality, including the reactive nitrogen and carbonyl groups, allows for sequential chemical modifications to build intricate molecular frameworks.

A notable example of its utility is in the synthesis of fused heterocyclic systems, such as thiazolopyrimidines. nih.gov In a multi-step synthetic sequence, a derivative of the 1-thia-4-azaspiro[4.5]decan-3-one can be elaborated to incorporate additional functional groups, which then undergo intramolecular cyclization to form a fused pyrimidine (B1678525) ring. This approach has been successfully employed to generate novel thiazolo[4,5-d]pyrimidine (B1250722) derivatives. nih.gov The synthesis begins with the parent spiro compound, which is first functionalized, for instance, by introducing a cyano group. This intermediate then reacts with thiourea (B124793) in the presence of a base to construct the fused pyrimidine ring, yielding a spiro[cyclohexane-1,2′-thiazolo[4,5-d]pyrimidine] system. nih.gov

Furthermore, these resulting complex heterocyclic structures can be subjected to additional synthetic transformations, such as glycosylation, to produce even more elaborate molecules like thioglycosides. nih.gov This demonstrates the role of the this compound scaffold not just as a precursor to a single target but as a foundational building block for a library of complex and diverse compounds. The ability to readily access such complex structures highlights the strategic importance of this spiro intermediate in synthetic organic chemistry.

Role in Constructing Diverse Spiroheterocyclic Systems

The inherent spirocyclic nature of this compound makes it an ideal starting point for the construction of a diverse range of other spiroheterocyclic systems. The scaffold's core structure can be modified at several positions, allowing for the introduction of various substituents and the annulation of additional rings, leading to a wide array of novel spiro compounds with varying electronic and steric properties.

Research has demonstrated the synthesis of numerous derivatives by modifying the nitrogen atoms at the 4- and 8-positions of the diazaspiro system. For instance, a series of compounds have been synthesized where the nitrogen at the 4-position bears an amide group, and various substitutions are made at the 8-position of the piperidine (B6355638) ring. nih.gov These modifications have led to the discovery of compounds with potent antiviral activities, including activity against human coronavirus. nih.gov

In other synthetic efforts, the piperidine nitrogen at the 8-position has been functionalized with different alkyl and benzyl (B1604629) groups, while the thiazolidinone nitrogen at the 4-position has been substituted with various aminoalkyl side chains. researchgate.net These synthetic routes have yielded a library of novel this compound derivatives that have been investigated for their anti-ulcer properties. researchgate.net

The versatility of this scaffold is further exemplified by its use in creating even more complex fused spiroheterocyclic systems. As mentioned previously, it serves as a precursor for spiro-thiazolopyrimidines. nih.gov Additionally, the exocyclic imine derivatives of the thiazolidinone ring can be prepared and further reacted to attach other heterocyclic moieties, such as 1,3,4-thiadiazoles. nih.gov This modular approach allows for the generation of a vast chemical space of spiroheterocycles, which is highly valuable in the search for new therapeutic agents.

The following table showcases a selection of synthesized derivatives, illustrating the diversity of spiroheterocyclic systems constructed from the this compound scaffold.

Table 1: Examples of Diverse Spiroheterocyclic Systems Derived from this compound

Derivative Class R1 (Position 4) R2 (Position 8) Resulting Spiro System Investigated Application Reference
N-Acyl Derivatives -CO-CH2-O-Ph -tert-Butyl N-(8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-2-phenoxyacetamide Antiviral (Anti-coronavirus) nih.gov
N-Alkylamino Derivatives -(CH2)3-N(CH3)2 -Benzyl 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro- nih.govresearchgate.netdecan-3-one Anti-ulcer researchgate.net
Fused Thiazolopyrimidines Fused Pyrimidine Ring -Methyl Spiro[cyclohexane-1,2′-thiazolo[4,5-d]pyrimidine] derivative Anticancer nih.gov
Thiadiazole Derivatives =N-(1,3,4-thiadiazol-2-yl) -Methyl N-(5-(acetylated sugar)-1,3,4-thiadiazol-2-yl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-imine Anticancer nih.gov
Quinolinylamino Derivatives -NH-(2-oxo-1,2-dihydroquinolin-4-yl) -Benzyl 8-benzyl-4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4,8-diazaspiro[4.5]decan-3-one Anticancer nih.gov

Conformational Restriction and Topological Features through Spiro Ring Fusion

A key feature of the this compound scaffold is the conformational restriction imposed by the spiro fusion of the thiazolidinone and piperidine rings. This rigidification is a desirable characteristic in medicinal chemistry as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. nih.gov The spirocyclic nature of the molecule imparts a distinct three-dimensional topology that is often sought after in the design of novel drug candidates. nih.gov

The inherent rigidity and defined three-dimensionality of the this compound scaffold make it an attractive framework for scaffold-based drug design. By utilizing this core structure, chemists can systematically explore the chemical space around a well-defined three-dimensional template, which can facilitate the optimization of ligand-receptor interactions. The topological features of this spiro system, with its multiple points for diversification, allow for the creation of molecules with complex and unique shapes that can potentially interact with challenging biological targets that are difficult to address with more flexible or planar molecules.

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